![molecular formula C12H17N5O B7570723 5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile](/img/structure/B7570723.png)
5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile
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Overview
Description
5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile, also known as MPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. MPAC is a pyrazine-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and differentiation. 5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile has been found to exhibit selectivity towards certain kinases, which makes it a promising lead compound for the development of targeted therapies.
Biochemical and Physiological Effects:
5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity, which makes it a promising lead compound for the development of anti-inflammatory drugs. In addition, 5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Advantages and Limitations for Lab Experiments
5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile has several advantages for lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. However, it also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For research include the development of more potent and selective kinase inhibitors, the investigation of combination therapies, and the exploration of its potential for the treatment of inflammatory disorders.
Synthesis Methods
The synthesis of 5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile has been achieved through various methods, including the reaction of 2-cyanopyrazine with (1-morpholin-4-ylpropan-2-yl)amine in the presence of a base such as sodium hydride or potassium carbonate. Another method involves the reaction of 2-cyanopyrazine with (1-morpholin-4-ylpropan-2-yl)amine in the presence of a catalyst such as palladium on carbon or copper iodide. These methods have been optimized to produce high yields of 5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile with high purity.
Scientific Research Applications
5-(1-Morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various kinases, including receptor tyrosine kinases and non-receptor tyrosine kinases. This makes it a promising lead compound for the development of kinase inhibitors, which are used in the treatment of various diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
5-(1-morpholin-4-ylpropan-2-ylamino)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-10(9-17-2-4-18-5-3-17)16-12-8-14-11(6-13)7-15-12/h7-8,10H,2-5,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWHXLGICAOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC=C(N=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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